1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 348125-25-7) is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a pyridin-2-ylmethyl group at position 2 and a carboxylic acid moiety at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to phthalimide derivatives, which exhibit diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties . The compound’s molecular weight is 282.25 g/mol, with a purity of ≥95% in commercial preparations .
Properties
IUPAC Name |
1,3-dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-5-4-9(15(20)21)7-12(11)14(19)17(13)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURSGGXNUSIVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Cyclization
The isoindole-1,3-dione scaffold is typically synthesized via condensation reactions between aromatic amines and maleic anhydride derivatives. For the target compound, a modified approach introduces the pyridin-2-ylmethyl group during cyclization. A primary amine precursor, such as 5-carboxy-2-(pyridin-2-ylmethyl)aniline, reacts with maleic anhydride in acetic acid under reflux (120°C, 6–8 hours) to form the isoindole ring. The carboxylic acid group at the 5-position is retained by avoiding esterification during this step.
Key Conditions :
Benzylic Bromination and Alkylation
An alternative route begins with 2-methyl-5-nitrobenzoic acid. Sequential bromination at the benzylic position using N-bromosuccinimide (NBS) under radical conditions (AIBN, 70°C) generates 2-(bromomethyl)-5-nitrobenzoic acid. The bromomethyl intermediate undergoes nucleophilic substitution with pyridin-2-ylmethanol in the presence of K₂CO₃, yielding 2-(pyridin-2-ylmethyl)-5-nitrobenzoic acid. Reduction of the nitro group (H₂, Pd/C) produces the corresponding amine, which cyclizes with maleic anhydride to form the target compound.
Optimization Insight :
- Radical bromination achieves >90% selectivity for the benzylic position.
- Substitution with pyridin-2-ylmethanol requires anhydrous DMF to prevent hydrolysis.
Functional Group Interconversion
Oxidation of Aldehyde Intermediates
A scalable method involves synthesizing 3-oxoisoindoline-5-carbaldehyde as a key intermediate. Raney nickel-catalyzed oxidation of 3-oxoisoindoline-5-carbonitrile in formic acid (65°C, 2 hours) produces the aldehyde, which is further oxidized to the carboxylic acid using Oxone® in aqueous DMF. Introducing the pyridin-2-ylmethyl group prior to oxidation ensures compatibility with the reaction conditions.
Reaction Schema :
- Cyanation: Aryl bromide → Carbonitrile (Pd(PPh₃)₄, Zn(CN)₂, DMF, microwave).
- Oxidation: Carbonitrile → Carbaldehyde (Raney Ni, HCOOH).
- Final Oxidation: Carbaldehyde → Carboxylic acid (Oxone®, H₂O/DMF).
Yield Progression :
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance throughput, microwave-assisted continuous flow reactors are employed for high-temperature steps such as cyclization. A mixture of the amine precursor and maleic anhydride in acetic acid is pumped through a heated reactor (120°C, residence time: 10 minutes), achieving 95% conversion. Subsequent inline crystallization and filtration isolate the product with ≥99% purity.
Advantages :
- 50% reduction in reaction time compared to batch processes.
- Consistent product quality (RSD < 2% across batches).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 60–75 | 98 | Moderate | High |
| Bromination-Alkylation | 70–80 | 97 | High | Moderate |
| Oxidation Pathway | 85–92 | 99 | Low | Low |
| Continuous Flow | 90–95 | 99.5 | High | High |
Table 1 . Performance metrics of synthetic routes. Data synthesized from.
Challenges and Solutions
Regioselectivity in Cyclization
Unwanted regioisomers may form during cyclization due to competing reaction pathways. Employing electron-withdrawing groups (e.g., nitro) at the 5-position directs cyclization to the desired position, suppressing byproduct formation.
Purification of Hydrophilic Byproducts
The carboxylic acid group increases hydrophilicity, complicating extraction. Acid-base fractionation (pH adjustment to 2–3) followed by ethyl acetate extraction isolates the product with 85% recovery.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups .
Scientific Research Applications
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth, the induction of apoptosis in cancer cells, or the reduction of inflammation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in the substituent at position 2 of the isoindole-dione core. Key examples include:
Key Observations :
Key Observations :
Physicochemical Stability
- pKa : The carboxylic acid group in the target compound has a pKa of ~3.34±0.20, favoring ionization at physiological pH .
Biological Activity
1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 356578-53-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an isoindole core with a pyridin-2-ylmethyl substituent, which enhances its interaction with biological targets.
The molecular formula of the compound is with a molecular weight of 282.25 g/mol. The InChI Key for this compound is IURSGGXNUSIVEQ-UHFFFAOYSA-N, indicating its specific chemical structure.
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2O4 |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 1,3-Dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxylic acid |
| CAS Number | 356578-53-5 |
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit antimicrobial properties. For instance, compounds similar to 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid have been tested against various bacterial strains and showed significant inhibitory effects. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Several studies have reported the anticancer activity of isoindole derivatives. A notable study highlighted that certain derivatives demonstrate potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds structurally related to 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid were found to inhibit heparanase, an enzyme associated with cancer metastasis, with IC50 values ranging from 200 to 500 nM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Inhibition of Heparanase : A study demonstrated that derivatives of the isoindole scaffold could inhibit heparanase with high selectivity over human beta-glucuronidase, showcasing their potential as therapeutic agents in cancer treatment .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain isoindole derivatives exhibited significant cytotoxicity against various cancer cell lines, including A431 and Jurkat cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the isoindole core enhanced cytotoxic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid?
- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-indole derivatives and substituted pyridinylmethyl amines. For example, refluxing 3-formyl-1H-isoindole-5-carboxylic acid with 2-(aminomethyl)pyridine in acetic acid with sodium acetate as a catalyst (3–5 h, 80–100°C) yields the target compound .
- Key Considerations : Reaction time, solvent polarity, and stoichiometric ratios significantly affect yield. HPLC purity analysis (≥95%) is recommended for quality control .
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the isoindole-dione core, pyridinylmethyl substituent, and carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 311.07 g/mol).
- HPLC : Retention time and peak purity (≥95%) ensure batch consistency .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.
- Storage : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the isoindole-dione moiety. Avoid exposure to light due to potential photodegradation .
Advanced Research Questions
Q. How do substituent variations on the isoindole-dione core influence biological activity?
- Structure-Activity Relationship (SAR) :
- Pyridinylmethyl Group : Enhances binding to kinase targets (e.g., tyrosine kinases) due to π-π stacking and hydrogen bonding with active sites.
- Carboxylic Acid : Improves solubility and enables salt formation for bioavailability.
- Comparative Data : Analogues with trifluoromethylphenyl or benzyl substituents show reduced activity compared to pyridinylmethyl derivatives .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
- Root Cause Analysis :
- Impurity Sources : Unreacted 3-formyl precursors or side products from over-refluxing (e.g., dimerization).
- Mitigation : Optimize reaction time (3 h vs. 5 h) and use excess pyridinylmethylamine (1.2 equiv) to drive completion .
- Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and isolate intermediates for spectroscopic confirmation .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Approaches :
- Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2 or EGFR kinases).
- ADMET Prediction : Use tools like SwissADME to assess logP (target <3), aqueous solubility, and CYP450 interactions.
Q. What experimental protocols validate the compound’s mechanism of action in biological assays?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC against purified kinases using fluorescence polarization.
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48 h incubation, 10–100 µM range).
Q. How can reaction scalability (mg to gram scale) be achieved without compromising purity?
- Process Optimization :
- Stepwise Heating : Gradual temperature increase (room temp → 80°C) reduces exothermic side reactions.
- Workup : Precipitate the product by adding ice-cold water, followed by recrystallization from acetic acid/water (1:3 v/v) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the isoindole-dione ring .
- Characterization : Use N NMR (if accessible) to confirm the pyridinyl nitrogen environment .
- Biological Testing : Pair in vitro assays with molecular dynamics simulations to correlate activity with conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
